molecular formula C13H13ClN2O3 B030839 N-Acetyl-6-chloro-D-tryptophan CAS No. 56777-76-5

N-Acetyl-6-chloro-D-tryptophan

Cat. No. B030839
CAS RN: 56777-76-5
M. Wt: 280.7 g/mol
InChI Key: LCLMWFCLWYOLIO-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Acetyl-6-chloro-D-tryptophan” is a derivative of 6-Chlorotryptophan . It has a molecular formula of C13H13ClN2O3 and a molecular weight of 280.71 .


Synthesis Analysis

The synthesis of “N-Acetyl-6-chloro-D,L-tryptophan” involves two stages . The first stage is an enzymatic reaction with Acylase I and cobalt (II) chloride hexahydrate in an aqueous phosphate buffer at 37°C for 24 hours. The second stage involves a reaction with lithium hydroxide at 60°C with a pH of 8 for approximately 5 minutes .


Molecular Structure Analysis

The molecular structure of “N-Acetyl-6-chloro-D-tryptophan” is represented by the formula C13H13ClN2O3 . The structure of a similar compound, L-Tryptophan, N-acetyl-, can be viewed using Java or Javascript .

Scientific Research Applications

Biomanufacturing of Tryptophan Derivatives

N-Acetyl-6-chloro-D-tryptophan is a valuable precursor in the biomanufacturing of various tryptophan derivatives. These derivatives are produced through metabolic pathways involving organisms like Escherichia coli and Corynebacterium glutamicum. They have significant applications in the chemical, food, polymer, and pharmaceutical industries .

Enantiomeric Separation and Medicinal Chemistry

This compound plays a crucial role in the enantiomeric separation processes, which is essential for assessing the optical purity of synthesized pharmaceuticals. Its unique bioactivity makes it a precursor for several bioactive compounds in medicinal chemistry, contributing to the development of new drugs and therapies .

Mitigation of Oxidation in Biotherapeutics

In therapeutic antibody formulations, N-Acetyl-6-chloro-D-tryptophan can be used to reduce the oxidation of susceptible tryptophan residues. This is crucial for maintaining the stability and efficacy of biotherapeutic formulations during manufacturing and storage .

Neurotransmitter Synthesis

The compound is involved in the biosynthesis of neurotransmitters. For instance, it may be transformed into serotonin, a key neurotransmitter in the regulation of mood, sleep, and other functions .

Melatonin Production

N-Acetyl-6-chloro-D-tryptophan could be part of the biochemical pathway leading to the production of melatonin, which is vital for regulating the sleep-wake cycle and other circadian rhythms .

Agricultural Applications

As a derivative of tryptophan, it may also have applications in agriculture, particularly in the synthesis of plant hormones like indole-3-acetic acid, which plays a role in plant growth and development .

properties

IUPAC Name

(2R)-2-acetamido-3-(6-chloro-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLMWFCLWYOLIO-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1=CNC2=C1C=CC(=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512178
Record name N-Acetyl-6-chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-6-chloro-D-tryptophan

CAS RN

56777-76-5
Record name N-Acetyl-6-chloro-D-tryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-Acetyl-6-chloro-D-tryptophan
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Acetyl-6-chloro-D-tryptophan
Reactant of Route 3
Reactant of Route 3
N-Acetyl-6-chloro-D-tryptophan
Reactant of Route 4
Reactant of Route 4
N-Acetyl-6-chloro-D-tryptophan
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Acetyl-6-chloro-D-tryptophan
Reactant of Route 6
Reactant of Route 6
N-Acetyl-6-chloro-D-tryptophan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.